2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Description
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride characterized by a pyridine ring substituted with chlorine at position 2, a trifluoromethyl (-CF₃) group at position 6, and a sulfonyl chloride (-SO₂Cl) moiety at position 3. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives used in agrochemicals, pharmaceuticals, and materials science . Its reactivity stems from the electron-withdrawing trifluoromethyl and chlorine groups, which enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVQLINMYOUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202169 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-23-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)pyridine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the introduction of the trifluoromethyl group and subsequent chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of the chloro and trifluoromethyl groups on the pyridine ring makes it susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Halogenated Pyridines: Resulting from electrophilic aromatic substitution.
Oxidized and Reduced Pyridine Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 280.05 g/mol. Its structure features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety, which contributes to its reactivity and utility in synthesis.
Agrochemical Applications
One of the most notable applications of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is as an intermediate in the synthesis of penoxsulam, a widely used herbicide. This compound introduces the essential 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonamide moiety into various herbicides, enhancing their effectiveness against specific weed species.
Case Study: Penoxsulam Synthesis
- Role : Intermediate for penoxsulam production.
- Outcome : Contributed to the development of more than 20 new agrochemical products containing trifluoromethylpyridine structures, demonstrating positive results in efficacy against target weeds.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for synthesizing various bioactive compounds. It has been involved in the development of drugs targeting cognitive disorders and has shown potential in creating novel therapeutic agents.
Case Study: Drug Development
- Example : Utilized in the preparation of N-sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.
- Outcome : Several drugs incorporating the trifluoromethylpyridine moiety have received market approval, highlighting the compound's significance in drug formulation .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its ability to react with various nucleophiles. Its sulfonyl chloride functionality allows for effective interactions with amines and alcohols, leading to the formation of stable products.
Reactivity Studies
- The interactions are influenced by factors such as solvent polarity and temperature, which affect reaction rates and product yields.
- This reactivity makes it valuable for developing complex organic molecules and materials .
Exploration of New Synthetic Routes
Research is ongoing to develop more efficient and environmentally friendly synthetic methods for producing this compound. These efforts aim to reduce the environmental impact associated with its production while maintaining high yields and purity levels .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative overview of key structural and molecular properties is provided below:
*Molecular weight calculated based on analogous structures (e.g., ).
Reactivity and Stability
- Electrophilicity: The trifluoromethyl and chlorine substituents in this compound increase the electrophilicity of the sulfonyl chloride group compared to non-halogenated analogs like pyridine-3-sulfonyl chloride . This enhances its reactivity toward amines and alcohols.
- Thermal Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit lower thermal stability due to increased susceptibility to hydrolysis and decomposition .
Biological Activity
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (C₆H₂ClF₃NO₂S) is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring with a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety, contributing to its unique reactivity and biological activity. Its molecular weight is approximately 280.05 g/mol.
The synthesis of this compound typically involves several steps, including the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride . The sulfonyl chloride functionality allows it to effectively interact with various nucleophiles, such as amines and alcohols, forming stable products. The reactivity can be influenced by factors such as solvent polarity and temperature.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit selective antimicrobial activity, particularly against Chlamydia trachomatis. In studies assessing the structure-activity relationship (SAR), it was found that the presence of the trifluoromethyl group significantly enhances the compound's ability to inhibit the growth of this pathogen without affecting host cell viability .
Case Studies
- Antichlamydial Activity : A study focused on sulfonylpyridine derivatives demonstrated that those containing a trifluoromethyl group were effective against C. trachomatis, highlighting the importance of this substituent for biological activity. Compounds lacking this group showed no activity, underscoring its role in enhancing potency .
- Reactivity with Nucleophiles : Interaction studies have shown that this compound reacts readily with various nucleophiles, allowing for the development of new derivatives with potentially enhanced biological activities.
Comparative Analysis of Related Compounds
The following table summarizes structural analogs of this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | Similar pyridine ring structure | Different position of chloro group affects reactivity |
| 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | Contains fluorine instead of chlorine | Potentially different biological activity due to fluorine |
| 4-Bromo-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | Bromine substitution at position 4 | May exhibit different electronic properties |
Safety and Handling
The compound is classified as corrosive and an irritant, necessitating careful handling in laboratory settings. Proper safety protocols should be followed to mitigate risks associated with exposure.
Q & A
Q. How to design experiments for studying the compound’s stability under varying pH conditions?
- Protocol :
Prepare buffer solutions (pH 1–13).
Incubate compound at 25°C for 24 hrs.
Quantify degradation via ¹H NMR integration of residual starting material .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
